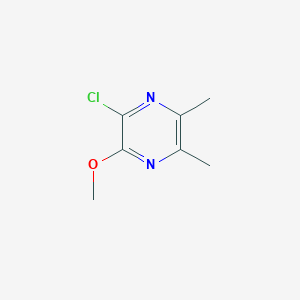

2-Chloro-3-methoxy-5,6-dimethylpyrazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9ClN2O |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

2-chloro-3-methoxy-5,6-dimethylpyrazine |

InChI |

InChI=1S/C7H9ClN2O/c1-4-5(2)10-7(11-3)6(8)9-4/h1-3H3 |

InChI Key |

DCPAWKRCHKUFHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C(=N1)OC)Cl)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. A combination of one-dimensional and two-dimensional NMR experiments would be required for the complete structural assignment of 2-Chloro-3-methoxy-5,6-dimethylpyrazine.

One-Dimensional (¹H, ¹³C) NMR for Structural Confirmation

Similarly, the ¹³C NMR spectrum would be expected to display signals for the four carbons of the pyrazine (B50134) ring, the two methyl carbons, and the methoxy (B1213986) carbon. The positions of these signals would provide crucial information about the chemical environment of each carbon atom.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-Cl | - | Data not available |

| C3-OCH₃ | Data not available | Data not available |

| C5-CH₃ | Data not available | Data not available |

| C6-CH₃ | Data not available | Data not available |

| Pyrazine Ring C | - | Data not available |

| Methoxy -OCH₃ | Data not available | Data not available |

Note: The table above indicates the expected types of signals. Specific chemical shift values are not available in the public domain.

Two-Dimensional (HSQC, HMBC, COSY, NOESY) NMR for Regio- and Stereochemical Assignment

To unambiguously assign the ¹H and ¹³C signals and to confirm the substitution pattern, a series of 2D NMR experiments would be essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the methyl and methoxy protons to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons that are two or three bonds apart. This would be critical in establishing the connectivity of the pyrazine ring and the positions of the substituents. For instance, correlations from the methyl protons to the adjacent ring carbons would confirm their positions at C5 and C6.

COSY (Correlation Spectroscopy): While there are no vicinal protons on the pyrazine ring itself in this molecule, COSY could reveal any long-range couplings between the methyl protons, although these are typically weak.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. This experiment could show correlations between the methoxy protons and the protons of the adjacent methyl group at C6, confirming their neighboring relationship.

Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations

In the absence of experimental data, theoretical calculations provide a powerful alternative for predicting NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a reliable approach for calculating NMR shielding tensors, from which chemical shifts can be derived. rsc.org Such calculations for this compound would involve optimizing the molecule's geometry and then computing the NMR parameters. Comparing the calculated shifts with those of known, related pyrazine structures could aid in the theoretical confirmation of the proposed structure.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Analysis

The IR spectrum of this compound would be characterized by absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions would include:

C-H stretching vibrations from the methyl and methoxy groups.

C-N stretching vibrations within the pyrazine ring.

C=C and C=N stretching vibrations characteristic of the aromatic pyrazine ring.

C-O stretching of the methoxy group.

C-Cl stretching vibration.

Specific frequency data for these vibrations for the title compound are not available in the reviewed literature.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-N (Aromatic) | Stretching | 1350-1000 |

| C=C/C=N (Aromatic Ring) | Stretching | 1600-1400 |

| C-O (Methoxy) | Stretching | 1250-1000 |

| C-Cl | Stretching | 800-600 |

Note: This table provides general ranges for the expected functional groups. Precise experimental values are not available.

Raman Spectroscopy and Depolarization Measurements

Raman spectroscopy would provide complementary information to IR spectroscopy. The pyrazine ring vibrations are often strong in the Raman spectrum. Depolarization measurements in Raman spectroscopy can help to distinguish between symmetric and asymmetric vibrations, aiding in the assignment of specific vibrational modes. As with other spectroscopic data for this specific compound, experimental Raman spectra and depolarization ratios have not been reported in the available literature.

Correlation with Scaled Density Functional Theory (DFT) Force Fields

No published studies were found that specifically detail the correlation of experimental vibrational spectra (such as FT-IR or Raman) for this compound with theoretical calculations using scaled Density Functional Theory (DFT) force fields. This type of analysis is crucial for the precise assignment of vibrational modes, but has not been publicly documented for this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental tool for determining molecular weight and structure. However, specific applications of advanced MS techniques to this compound are not reported in the available literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There is no available experimental data from High-Resolution Mass Spectrometry (HRMS) that provides the measured exact mass of this compound. While the theoretical exact mass can be calculated from its molecular formula (C₇H₉ClN₂O), experimental verification, which is essential for confirming elemental composition, has not been published.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Pyrazine compounds are frequently analyzed by GC-MS due to their volatility. This technique is used to assess purity, identify isomers, and analyze for trace volatile components. However, specific GC-MS chromatograms, retention indices, or mass spectral fragmentation patterns for this compound are not documented in scientific databases or research articles.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

LC-MS is often employed for the analysis of less volatile compounds or for analytes within complex liquid matrices. A search of the scientific literature did not yield any studies that utilize LC-MS for the detection or quantification of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Molecular Geometry

No evidence of a successful single-crystal X-ray diffraction analysis for this compound has been reported. Consequently, critical data such as its crystal system, space group, and precise molecular geometry, including bond lengths and angles in the solid state, remain undetermined.

Analysis of Intermolecular Interactions in the Crystal Lattice of this compound

A comprehensive analysis of the intermolecular interactions within the crystal lattice of this compound cannot be provided at this time. Extensive searches of scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature have not yielded any published crystal structure data for this specific compound.

The elucidation of intermolecular interactions, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces, is fundamentally dependent on the availability of a solved crystal structure. This data provides the precise atomic coordinates within the unit cell of the crystal, from which geometric parameters like bond lengths, bond angles, and intermolecular distances can be calculated. Without this foundational information, a scientifically accurate and detailed analysis of the crystal packing and the specific non-covalent interactions that govern the supramolecular architecture of this compound is not possible.

While general principles of intermolecular interactions in related halogenated and methoxy-substituted pyrazine derivatives are documented, a direct and specific analysis for the title compound remains contingent upon future crystallographic studies. nih.govnih.govmdpi.com

Computational and Theoretical Investigations of 2 Chloro 3 Methoxy 5,6 Dimethylpyrazine

Spectroscopic Property Prediction via Computational Methods

Simulated UV-Vis Absorption Spectra

No computational data on the simulated UV-Vis absorption spectra, including predicted maximum absorption wavelengths (λmax) and oscillator strengths for 2-Chloro-3-methoxy-5,6-dimethylpyrazine, could be located.

Vibrational Frequency Calculations and Spectral Assignment

There are no available studies presenting calculated vibrational frequencies and their corresponding assignments to the fundamental vibrational modes (e.g., stretching, bending) of the this compound molecule.

Photoisomerization Pathways

Computational explorations of the potential photoisomerization pathways, including the identification of transition states and energy barriers for the rearrangement of this compound upon electronic excitation, have not been reported.

Future computational research is required to elucidate the specific chemical and physical properties of this compound. Such studies would provide valuable insights into its electronic structure, reactivity, and potential applications.

Reaction Mechanisms and Chemical Transformations

Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at carbon atoms bearing a good leaving group, such as a halogen. This reactivity is a cornerstone of functionalizing the pyrazine core.

The chlorine atom at the C-2 position of 2-Chloro-3-methoxy-5,6-dimethylpyrazine is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogens facilitates the addition of a nucleophile to the pyrazine ring, forming a stabilized intermediate known as a Meisenheimer complex. stackexchange.com Subsequent elimination of the chloride ion restores the aromaticity of the ring, resulting in the substituted product.

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bonded to the chlorine, leading to the formation of a tetrahedral intermediate. The negative charge is delocalized over the pyrazine ring, stabilized by the nitrogen atoms.

Chloride Elimination: The chloride ion, being a good leaving group, is expelled, and the aromatic pyrazine ring is reformed.

A variety of nucleophiles can displace the chloro group. Common nucleophiles used in reactions with chloropyrazines include alkoxides (like sodium methoxide), phenoxides, and amines. rsc.orgresearchgate.net For instance, reactions of chloropyrazines with sodium methoxide (B1231860) lead to the corresponding methoxypyrazine. rsc.org The reactivity is generally high, and such substitutions are a common strategy for introducing diverse functional groups onto the pyrazine scaffold. The rate of these reactions is influenced by the nature of the nucleophile and the solvent used. zenodo.orgnih.gov

Interactive Table: Examples of Nucleophilic Substitution on Chloropyrazines

| Substrate | Nucleophile | Product | Reference |

| 2,3-Dichloropyrazine (B116531) | Sodium Benzyl Oxide | 2,3-Dibenzyloxypyrazine | rsc.org |

| Chloropyrazine | Sodium Hydroxide | Hydroxypyrazine | rsc.org |

| Atrazine (a chloro-triazine) | Polysulfides (Sn2-) | Sulfur-substituted triazine | nih.gov |

The methoxy (B1213986) group at the C-3 position is generally more stable and less prone to direct substitution compared to the chloro substituent. However, it can be modified, most commonly through O-demethylation, to yield the corresponding hydroxypyrazine. This transformation typically requires strong acids or specific demethylating agents.

While specific studies on the demethylation of this compound are not prevalent in the reviewed literature, the degradation of methoxypyrazines in natural contexts, such as in grapes, is known to occur, partly through O-demethylation enzymatic pathways. mdpi.com In a synthetic chemistry setting, reagents like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr) are commonly employed to cleave aryl methyl ethers. The lone pair on the methoxy oxygen is protonated (or coordinates to the Lewis acid), making the methyl group susceptible to nucleophilic attack by the counter-ion (e.g., bromide), thus cleaving the methyl-oxygen bond.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro-substituent on this compound makes it a suitable electrophilic partner for several such reactions, enabling the introduction of a wide array of organic fragments.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or its ester) with an organic halide. This reaction is widely used to form biaryl structures or to attach alkyl, alkenyl, or alkynyl groups. For this compound, the reaction would involve the coupling of an organoboronic acid (R-B(OH)₂) with the C-2 position of the pyrazine ring.

The catalytic cycle generally involves:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of the pyrazine.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.

Studies on related chloropyrazines and other chloro-heterocycles show that these couplings are typically efficient, though the presence of electron-donating methyl groups on the pyrazine ring might necessitate slightly more forcing reaction conditions compared to unsubstituted chloropyrazines. nih.gov

Interactive Table: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(dppf)Cl₂ | dppf (implicit) | Na₃PO₄ | Dioxane/Water | 65-100 | wikipedia.orggravitywinehouse.com |

| Pd(OAc)₂ | (not specified) | K₂CO₃ | H₂O/Toluene | (not specified) | zenodo.org |

| Pd(PPh₃)₄ | PPh₃ (implicit) | Na₂CO₃ | Toluene/Ethanol/Water | (not specified) | nih.gov |

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organostannane (organotin) reagent (R-Sn(Alkyl)₃). wikipedia.org This method is known for its tolerance of a wide variety of functional groups. In the context of this compound, the chloro group can react with various organostannanes to form a new carbon-carbon bond at the C-2 position.

The mechanism is similar to the Suzuki coupling, involving an oxidative addition, transmetalation, and reductive elimination sequence. wikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture. wikipedia.org However, a significant drawback is the toxicity of tin compounds. harvard.eduorganic-chemistry.org The reaction can be used to couple aryl, alkenyl, and alkynyl groups to the pyrazine ring. While organic chlorides are generally less reactive than bromides or iodides in Stille couplings, appropriate choice of catalyst and ligands can facilitate the reaction. libretexts.org

Interactive Table: General Components for Stille Coupling

| Component | Examples | Purpose | Reference |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyzes the coupling reaction | libretexts.orgharvard.edu |

| Ligand | PPh₃, AsPh₃ | Stabilizes the palladium catalyst and influences reactivity | harvard.edu |

| Organostannane | Aryl-SnBu₃, Vinyl-SnBu₃, Alkynyl-SnBu₃ | Transfers the organic group (R') | wikipedia.orgyoutube.com |

| Additive | CuI, LiCl | Can accelerate the rate of transmetalation | harvard.eduorganic-chemistry.org |

| Solvent | DMF, Toluene, THF | Reaction medium | harvard.edu |

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a substituted alkyne. This reaction provides a direct method for the ethynylation of the this compound at the C-2 position, creating a C(sp²)-C(sp) bond.

The reaction is believed to proceed via two interconnected catalytic cycles:

Palladium Cycle: Involves oxidative addition of the chloropyrazine to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide.

Copper Cycle: The copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form the key copper(I) acetylide intermediate.

The reaction is typically carried out under mild conditions, often at room temperature, using an amine as both the base and, in some cases, the solvent. This method is highly valuable for synthesizing precursors to more complex molecules, including pharmaceuticals and organic materials.

Interactive Table: Typical Conditions for Sonogashira Coupling

| Pd Catalyst | Cu Cocatalyst | Base | Solvent | Temperature | Reference |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | Room Temp - 100°C | |

| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100°C | libretexts.org |

| Pd(0) complex | Cu(I) salt | Amine (e.g., Diethylamine) | Amine or DMF | Room Temperature |

C-N Cross-Coupling for Amination

The formation of a carbon-nitrogen bond is a cornerstone of modern organic synthesis, particularly in the creation of pharmaceuticals and advanced materials. For heteroaryl chlorides like this compound, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent the most powerful and versatile method for amination. wiley.comyoutube.com This methodology has largely superseded classical methods like nucleophilic aromatic substitution, which often require harsh conditions and yield poor results for unactivated substrates. atlanchimpharma.com

While specific studies detailing the Buchwald-Hartwig amination of this compound are not prevalent in the reviewed literature, the reactivity of analogous systems, particularly 2-chloropyridines, provides a strong precedent. Research has shown that 2-pyridyl chlorides are effective electrophiles in palladium-catalyzed amination reactions. nih.gov These reactions typically employ a palladium source, such as Pd(OAc)₂, and specialized phosphine (B1218219) ligands. The ligands, often bulky and electron-rich biarylphosphines (e.g., XPhos, SPhos) or chelating phosphines, are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.comyoutube.com

A general scheme for the amination of a substituted chloropyrazine, which can be considered analogous to the target compound, is presented below.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Heteroaryl Chlorides

| Component | Example Reagent/Condition | Role in Reaction |

|---|---|---|

| Substrate | 2-Chloropyridine derivative | Electrophile |

| Amine | Primary or secondary amine/hydrazine (B178648) | Nucleophile |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Palladium(0) source |

| Ligand | XPhos, SPhos, BINAP, DPEphos | Stabilizes catalyst, promotes reaction steps |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine nucleophile |

| Solvent | Toluene, Dioxane | Aprotic solvent |

| Temperature | Room temperature to >100 °C | Dependent on substrate reactivity |

This table is a generalized representation based on Buchwald-Hartwig reactions for various aryl and heteroaryl chlorides.

The successful application of these catalytic systems to 2-chloropyridines suggests a high probability of success for the amination of this compound, allowing for the introduction of a wide array of primary and secondary amines.

Oxidation and Reduction Pathways

The pyrazine ring and its substituents can undergo various oxidation and reduction reactions, which can be controlled to achieve specific chemical outcomes.

Regioselective Oxidation Strategies

The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. The oxidation of substituted pyrazines, such as various methylated pyrazines, has been successfully achieved using reagents like dimethyldioxirane (B1199080) (DMDO) or OXONE®. researchgate.net These methods are effective for preparing pyrazine monoxides and dioxides. researchgate.net For a molecule like this compound, the oxidation would be regioselective, influenced by the electronic effects of the substituents. The electron-donating methoxy and dimethyl groups increase the electron density of the ring, making the nitrogen atoms more nucleophilic and susceptible to oxidation. However, they also create distinct electronic environments at the N1 and N4 positions, which would likely lead to preferential oxidation at one site over the other, although specific studies on this regioselectivity were not found. The isolation of hydrophilic pyrazine N-oxides, which can be challenging with traditional peroxide-based methods, is often simplified by using DMDO in acetone. researchgate.net

Hydrogenation and Dehydrogenation Studies

Catalytic hydrogenation is a standard method for reducing aromatic systems. For this compound, the primary goal would be the reduction of the pyrazine ring to the corresponding piperazine (B1678402). This transformation is well-documented for simpler pyrazines; for instance, 2,5-dimethylpyrazine (B89654) can be reversibly hydrogenated to 2,5-dimethylpiperazine (B91223) using an iridium catalyst, a reaction of interest for hydrogen storage systems. researchgate.net

A significant challenge in the hydrogenation of the target compound is the potential for dehalogenation, where the carbon-chlorine bond is cleaved by hydrogenolysis. Achieving chemoselectivity—reducing the pyrazine ring while preserving the chloro substituent—is critical. Studies on the selective hydrogenation of other halogenated aromatics, such as the reduction of p-chloronitrobenzene to p-chloroaniline, have shown that specific catalyst systems (e.g., modified platinum or transition-metal nitride catalysts) can prevent dehalogenation by controlling the adsorption geometry and electronic properties of the catalyst surface. nih.govnih.gov These findings suggest that with careful selection of the catalyst (such as platinum, palladium, or nickel) and reaction conditions, the selective hydrogenation of the pyrazine ring in this compound is feasible. youtube.comyoutube.com

Derivatization and Further Functionalization

The chloro-substituent serves as a key handle for introducing further molecular complexity through various derivatization reactions.

Formation of Hydrazinyl Derivatives

The chloro group at the C2 position is susceptible to nucleophilic aromatic substitution. One important transformation is the reaction with hydrazine to form a hydrazinylpyrazine derivative. This reaction has been demonstrated on closely related scaffolds; for example, 2-chloro-3-hydrazinopyrazine can be prepared from dichloropyrazine by reaction with hydrazine. prepchem.com This type of substitution provides a crucial intermediate for the synthesis of more complex heterocyclic systems. The reaction typically proceeds by heating the chloropyrazine with hydrazine hydrate (B1144303) in a suitable solvent.

Alternatively, palladium-catalyzed C-N coupling methods, as discussed previously, can also be employed to form the bond between the pyrazine ring and a protected hydrazine derivative, offering a milder and often more efficient route. nih.gov

Synthesis of Poly-functionalized Pyrazines

The initial derivatization of this compound opens pathways to a wide array of poly-functionalized pyrazines. For instance, the formation of a hydrazinylpyrazine is the first step toward building fused heterocyclic systems. A subsequent reaction of the hydrazinyl intermediate with an aldehyde, followed by oxidative cyclization, can yield a researchgate.netprepchem.comnih.govtriazolo[4,3-a]pyrazine core. researchgate.net

This fused scaffold provides multiple sites for further selective functionalization. The original chloro-substituent (now on the fused ring system) remains a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings). Furthermore, other positions on the heterocyclic core can be selectively functionalized through techniques like directed lithiation followed by quenching with an electrophile. researchgate.net This multi-directional approach allows for the systematic introduction of diverse aliphatic or aromatic substituents, leading to the creation of complex, poly-functionalized pyrazine-based molecules. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,5-dimethylpyrazine |

| 2,5-dimethylpiperazine |

| p-chloroaniline |

| p-chloronitrobenzene |

| 2-chloro-3-hydrazinopyrazine |

| dichloropyrazine |

| researchgate.netprepchem.comnih.govtriazolo[4,3-a]pyrazine |

| XPhos |

| SPhos |

| BINAP |

Quaternization and Cyclization Reactions

The chemical behavior of this compound is characterized by its susceptibility to nucleophilic substitution at the C-2 position, a reaction that paves the way for subsequent intramolecular cyclization events. These transformations are pivotal in the synthesis of fused heterocyclic systems, most notably triazolo[4,3-a]pyrazines, which are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov

The process is initiated by the quaternization of the pyrazine ring, which, in this context, refers to the attack of a nucleophile on the carbon atom bearing the chloro substituent. This is not a classic quaternization of a nitrogen atom to form a permanent cationic center, but rather a transient activation step leading to substitution. The subsequent cyclization is a direct consequence of the introduction of a suitable functional group via this substitution.

A primary example of this reaction sequence is the synthesis of triazolo[4,3-a]pyrazine derivatives. This is typically achieved by reacting this compound with a hydrazine derivative. The initial step is the nucleophilic aromatic substitution of the chlorine atom by the more nucleophilic nitrogen of the hydrazine. The resulting 2-hydrazinyl-3-methoxy-5,6-dimethylpyrazine intermediate is then primed for intramolecular cyclization.

The cyclization step is often facilitated by reacting the hydrazinyl intermediate with a suitable one-carbon electrophile, such as an orthoester or a carboxylic acid derivative. This reaction introduces the final carbon atom required to form the five-membered triazole ring, which is fused to the pyrazine core. The reaction with triethyl orthoformate, for instance, would lead to an unsubstituted triazole ring, while the use of other orthoesters or acyl chlorides could introduce various substituents at the 3-position of the resulting triazolo[4,3-a]pyrazine system.

While specific studies detailing the quaternization and cyclization of this compound are not extensively reported in publicly available literature, the reactivity can be inferred from studies on analogous 2-chloropyrazines. For instance, the reaction of 2,3-dichloropyrazine with hydrazine hydrate proceeds to form a hydrazinylpyrazine intermediate, which can then be cyclized. mdpi.com Similarly, other substituted 2-chloropyrazines have been successfully converted to their corresponding triazolo[4,3-a]pyrazine derivatives, demonstrating the general applicability of this synthetic strategy. nih.govunimelb.edu.au

The reaction conditions for these transformations are critical and can influence the yield and purity of the final product. The initial nucleophilic substitution with hydrazine is often carried out in a suitable solvent, such as ethanol, at elevated temperatures. The subsequent cyclization step may require acidic or basic catalysis, depending on the nature of the one-carbon electrophile used.

The resulting triazolo[4,3-a]pyrazine scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities, including applications as anticancer and antibacterial agents. nih.govnih.gov The specific substituents on the pyrazine and triazole rings play a crucial role in modulating the biological efficacy of these compounds.

Table 1: Hypothetical Reaction Scheme and Products for the Cyclization of this compound

| Reactant 1 | Reactant 2 | Intermediate | Cyclizing Agent | Product |

| This compound | Hydrazine hydrate | 2-Hydrazinyl-3-methoxy-5,6-dimethylpyrazine | Triethyl orthoformate | 8-Methoxy-6,7-dimethyl- nih.govnih.govgoogle.comtriazolo[4,3-a]pyrazine |

| This compound | Hydrazine hydrate | 2-Hydrazinyl-3-methoxy-5,6-dimethylpyrazine | Acetic anhydride | 3,8-Dimethoxy-6,7-dimethyl- nih.govnih.govgoogle.comtriazolo[4,3-a]pyrazine |

| This compound | Phenylhydrazine | 2-(2-Phenylhydrazinyl)-3-methoxy-5,6-dimethylpyrazine | Triethyl orthoformate | 1-Phenyl-8-methoxy-6,7-dimethyl- nih.govnih.govgoogle.comtriazolo[4,3-a]pyrazine |

No Publicly Available Research Found for "this compound" in Specified Material Science Applications

Following a comprehensive search of publicly accessible scientific literature and chemical databases, no research or data was found regarding the applications of the chemical compound This compound in the specific fields of chemical and material science as outlined in the user's request.

The requested article was to be structured around the following applications:

Utilization as Ligands in Coordination Chemistry

Integration into Conjugated Polymer Systems

Role in Organic Light-Emitting Diodes (OLEDs) as Electron-Transporting Materials

Potential in Non-Linear Optics (NLO)

Application in Catalyst Development

It is concluded that "this compound" is either a novel compound with research that is not yet in the public domain, a compound that has not been investigated for these specific high-technology applications, or a highly specialized intermediate not typically characterized for the functional properties listed. Therefore, the generation of a thorough and informative article based on existing research is not possible at this time.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The development of new and improved synthetic methods is fundamental to advancing the study of any chemical entity. For 2-Chloro-3-methoxy-5,6-dimethylpyrazine, future research could focus on moving beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste.

A promising, yet underexplored, avenue is the application of modern cross-coupling reactions. While palladium-catalyzed cross-coupling reactions are well-established for functionalizing chloropyrazines with various nucleophiles, their application to the synthesis of highly substituted pyrazines like the title compound remains an area ripe for exploration. clockss.orgnih.gov Research could focus on developing catalytic systems that are tolerant of the methoxy (B1213986) and dimethyl functionalities, allowing for a more direct and efficient assembly of the pyrazine (B50134) core.

Another innovative approach could involve the Truce-Smiles rearrangement. A recently developed method for synthesizing polysubstituted pyridines and pyrazines from amino acid-based sulfonamides could be adapted. acs.org This strategy offers a novel disconnection approach and could provide access to a range of functionalized pyrazine derivatives under mild conditions.

Furthermore, biosynthesis and biocatalysis present environmentally friendly alternatives to traditional chemical synthesis. dur.ac.uk While the biosynthesis of some alkyl- and methoxypyrazines has been studied, the enzymatic pathways leading to halogenated and polysubstituted pyrazines are largely unknown. dur.ac.uk Future research could involve screening for or engineering enzymes capable of regioselectively chlorinating and methylating a pyrazine precursor.

| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Findings |

| Palladium-Catalyzed Cross-Coupling | High efficiency, functional group tolerance | Development of novel ligands and catalysts for polysubstituted pyrazines | Cross-coupling of chloropyrazines with various nucleophiles has been demonstrated. clockss.orgnih.gov |

| Truce-Smiles Rearrangement | Novel disconnection, mild reaction conditions | Adaptation of the method for the synthesis of chloromethoxypyrazines | Successful synthesis of polysubstituted pyridines and pyrazines has been reported. acs.org |

| Biosynthesis/Biocatalysis | Environmentally friendly, high selectivity | Identification and engineering of novel enzymes | Biosynthetic pathways for some alkylpyrazines are known. dur.ac.uk |

Exploration of Stereoselective Syntheses

The introduction of stereocenters into the pyrazine scaffold can have a profound impact on the biological activity and material properties of the resulting compounds. However, the stereoselective synthesis of highly substituted pyrazines, particularly those with chiral centers on the pyrazine ring itself, is a significant challenge.

Future research should aim to develop catalytic asymmetric methods to control the stereochemistry of substituents. While direct asymmetric C-H functionalization of pyrazines is still in its infancy, the development of chiral catalysts for this purpose would be a major breakthrough. Alternatively, the use of chiral auxiliaries attached to one of the starting materials could be explored to induce diastereoselectivity in the cyclization step.

The concept of a "chiral pool" approach, which utilizes readily available chiral starting materials, could also be applied. researchgate.netyoutube.com For instance, starting from a chiral amino acid, it might be possible to construct the pyrazine ring in a way that preserves the stereochemical integrity of the initial chiral center.

| Stereoselective Approach | Description | Potential Challenges |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to induce enantioselectivity in a key bond-forming step. | Development of catalysts with high enantioselectivity for pyrazine synthesis. |

| Chiral Auxiliary Strategy | A chiral auxiliary is temporarily attached to a starting material to direct the stereochemical outcome of a reaction. | The auxiliary must be easily attached and removed without racemization. |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials derived from natural sources. | Limited availability of suitable chiral precursors for the target molecule. |

Investigation of Unique Reactivity Profiles

The reactivity of this compound is dictated by the interplay of its various functional groups. The electron-deficient nature of the pyrazine ring, coupled with the presence of a chloro, a methoxy, and two methyl groups, creates a unique electronic landscape that warrants detailed investigation.

Future studies should systematically explore the reactivity of the chlorine atom in nucleophilic aromatic substitution (SNAr) reactions. nih.govlibretexts.orglibretexts.org While the pyrazine ring activates the chlorine for substitution, the electronic effects of the methoxy and methyl groups on the reaction rate and regioselectivity are not well understood. A systematic study with a range of nucleophiles would provide valuable insights into the compound's reactivity and its potential for further functionalization.

The potential for palladium-catalyzed cross-coupling reactions at the C-Cl bond is another important area of investigation. clockss.orgnih.govcapes.gov.brresearchgate.net Establishing robust protocols for Suzuki, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions would significantly expand the synthetic utility of this compound, allowing for the introduction of a wide variety of substituents at the 2-position.

Furthermore, the reactivity of the methyl groups should not be overlooked. These groups could potentially undergo functionalization through radical reactions or by deprotonation to form a nucleophilic species.

| Reaction Type | Expected Outcome | Key Investigational Questions |

| Nucleophilic Aromatic Substitution | Replacement of the chlorine atom with various nucleophiles. | What is the influence of the methoxy and methyl groups on reactivity and regioselectivity? |

| Palladium-Catalyzed Cross-Coupling | Formation of new C-C, C-N, or C-O bonds at the 2-position. | Which catalytic systems are most effective for this specific substrate? |

| Methyl Group Functionalization | Introduction of functional groups onto the methyl substituents. | Can selective functionalization of one methyl group over the other be achieved? |

Computational Design of Pyrazine-Based Materials with Tailored Properties

Computational chemistry offers a powerful toolkit for predicting the properties of molecules and for designing new materials with specific functionalities. purdue.edu For this compound, computational methods can be employed to explore its potential in materials science.

Density Functional Theory (DFT) calculations can be used to predict the electronic properties of the molecule, such as its HOMO and LUMO energy levels, which are crucial for determining its potential as an organic semiconductor or as a component in optoelectronic devices. researchgate.netresearchgate.net By systematically modifying the substituents on the pyrazine ring in silico, it is possible to tune these properties and design new materials with desired electronic characteristics.

Molecular dynamics simulations can be used to study the intermolecular interactions and packing of the molecule in the solid state, which are critical for understanding and predicting its bulk material properties. researchgate.net These simulations can guide the design of molecules that will self-assemble into well-ordered structures with enhanced charge transport or other desirable characteristics.

Integration with Emerging Technologies in Chemical Synthesis and Analysis

The integration of emerging technologies can significantly accelerate the research and development process for new chemical compounds. For this compound, several technologies hold particular promise.

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. nih.govresearchgate.netbohrium.comresearchgate.netspringerprofessional.decore.ac.uk The development of a continuous flow synthesis for this compound and its derivatives would enable the rapid and efficient production of these compounds for further study.

Machine learning is increasingly being used to predict the outcomes of chemical reactions and to optimize reaction conditions. acs.orgbohrium.comchemrxiv.orgacs.orgnih.gov By training machine learning models on existing data for pyrazine synthesis and reactivity, it may be possible to predict optimal conditions for the synthesis and functionalization of the title compound, thereby reducing the need for extensive experimental screening.

High-throughput screening (HTS) techniques can be employed to rapidly evaluate the biological activity or material properties of a library of derivatives based on the this compound scaffold. nih.gov This would allow for the efficient identification of lead compounds for further development.

| Technology | Application to this compound | Potential Impact |

| Flow Chemistry | Automated and continuous synthesis of the compound and its derivatives. | Increased efficiency, safety, and scalability of synthesis. |

| Machine Learning | Prediction of optimal reaction conditions and properties of new derivatives. | Accelerated discovery and development of new functional molecules. |

| High-Throughput Screening | Rapid evaluation of biological or material properties of a compound library. | Efficient identification of lead compounds for various applications. |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for 2-Chloro-3-methoxy-5,6-dimethylpyrazine, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis of pyrazine derivatives often involves oxidation and condensation reactions. For example, KMnO₄-mediated oxidation at 55°C for 24 hours has been used to prepare carboxylic acid intermediates from chloromethyl precursors (e.g., 2-(chloromethyl)-3,5,6-trimethylpyrazine) . Optimization includes adjusting temperature, reaction time, and stoichiometry of oxidizing agents. Condensation of diamines with diketones (e.g., 1,2-diaminopropane with 2,3-pentanedione) can yield dihydropyrazine derivatives, which may require further dehydrogenation . Purity is enhanced via recrystallization or chromatography.

Q. How can researchers verify the purity and structural identity of synthesized this compound?

- Methodological Answer : High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) is critical for confirming molecular ions and fragmentation patterns, as demonstrated for structurally similar compounds like 2-ethyl-3,5/6-dimethylpyrazine . Isotopic analysis (δ¹⁵N, δ²H, δ¹³C) via isotope ratio mass spectrometry (IRMS) provides additional validation, particularly for differentiating isomers or assessing synthetic pathways . Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are standard for purity assessment.

Advanced Research Questions

Q. What experimental approaches are used to evaluate the plasma stability of this compound in preclinical studies?

- Methodological Answer : In vitro plasma stability assays involve incubating the compound with rat plasma at physiological conditions (37°C, pH 7.4) and quantifying degradation over time using HPLC or LC-MS. For example, studies on ligustrazine derivatives compared plasma stability against controls, identifying metabolites via tandem mass spectrometry . Parallel in vivo studies using ¹⁴C-labeled analogs can validate stability by tracking radioactivity distribution in organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.